
(2R,3S)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone is a naturally occurring flavonoid compound. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties. This particular compound is characterized by its unique structure, which includes multiple hydroxyl groups, a methoxy group, and a prenyl group, contributing to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone typically involves several steps, starting from simpler precursor molecules. One common method involves the use of chalcones as intermediates. The synthesis can be achieved through the following steps:
Claisen-Schmidt Condensation: This reaction involves the condensation of an appropriate acetophenone with a benzaldehyde derivative in the presence of a base to form a chalcone.
Cyclization: The chalcone undergoes cyclization in the presence of an acid catalyst to form the flavanone structure.
Hydroxylation and Methoxylation: The final steps involve the selective hydroxylation and methoxylation of the flavanone to yield the desired compound.
Industrial Production Methods
Industrial production of (2R,3S)-3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound from renewable resources. This method can be more sustainable and cost-effective compared to traditional chemical synthesis.
化学反应分析
Types of Reactions
(2R,3S)-3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroflavanones.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroflavanones.
科学研究应用
(2R,3S)-3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and properties of flavonoids.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a natural therapeutic agent for various diseases, including cancer and cardiovascular diseases.
Industry: It is used in the development of natural antioxidants for food and cosmetic products.
作用机制
The mechanism of action of (2R,3S)-3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Molecular Targets: The compound may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), as well as signaling pathways involved in inflammation and oxidative stress.
相似化合物的比较
(2R,3S)-3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone can be compared with other similar flavonoid compounds, such as:
Quercetin: Another flavonoid with strong antioxidant properties, but lacking the prenyl group.
Naringenin: A flavanone with similar hydroxylation patterns but without the methoxy and prenyl groups.
Hesperetin: A flavanone with a methoxy group but different hydroxylation and prenylation patterns.
The uniqueness of (2R,3S)-3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone lies in its specific combination of hydroxyl, methoxy, and prenyl groups, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C21H22O6 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC 名称 |
(2R,3S)-3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O6/c1-11(2)4-9-14-15(23)10-16(26-3)17-18(24)19(25)20(27-21(14)17)12-5-7-13(22)8-6-12/h4-8,10,19-20,22-23,25H,9H2,1-3H3/t19-,20-/m1/s1 |
InChI 键 |
CTUJEHJOZXGIIE-WOJBJXKFSA-N |
手性 SMILES |
CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)[C@H]([C@H](O2)C3=CC=C(C=C3)O)O)C |
规范 SMILES |
CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=CC=C(C=C3)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




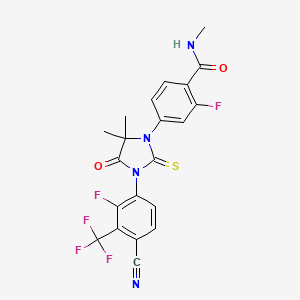
![(2S,3S,4S,5R,6R)-6-[[(3R,4S,4aR,6aR,6bS,8R,8aR,9S,10S,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B11931320.png)
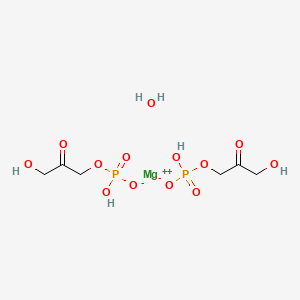

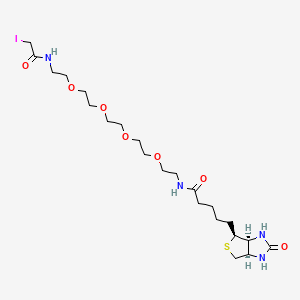
![4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide;hydrochloride](/img/structure/B11931341.png)
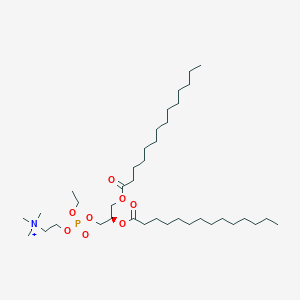
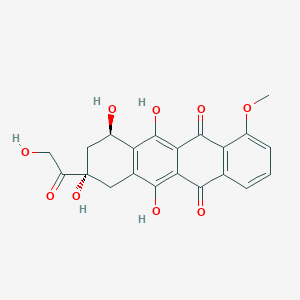
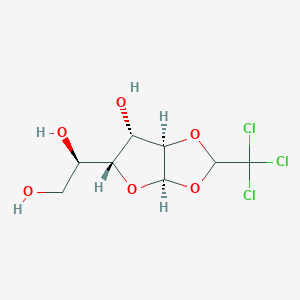
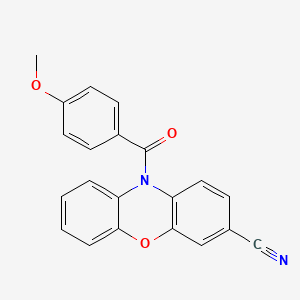
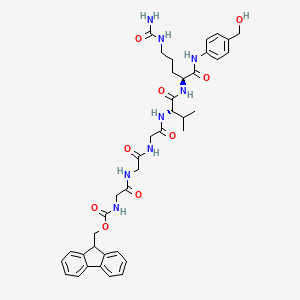
![Ethyl 2-({3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-YL)ethoxy]phenyl}formamido)-3-phenylpropanoate dihydrochloride](/img/structure/B11931387.png)
